Prop-2-ene-1-sulfonyl fluoride
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Overview
Description
Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form enaminyl sulfonyl fluorides.
Addition Reactions: It can participate in conjugate addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, phosphines, and palladium catalysts. Typical reaction conditions involve mild temperatures and solvents like dimethylformamide or methanol .
Major Products Formed
The major products formed from reactions involving this compound include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Prop-2-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to form stable and bioactive compounds.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological systems.
Materials Science: It is utilized in the fabrication of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of prop-2-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of stable sulfonyl fluoride derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-ene-1-sulfonyl fluoride: Similar in structure but contains a chlorine atom instead of a hydrogen atom on the propene backbone.
Prop-1-ene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming stable sulfonyl fluoride derivatives. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .
Biological Activity
Prop-2-ene-1-sulfonyl fluoride (PSF) is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a propene backbone. Its molecular formula is C3H5F2O2S with a molecular weight of approximately 124.14 g/mol. This compound has garnered interest in medicinal chemistry due to its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors.
The sulfonyl fluoride moiety in PSF is known for its high reactivity, making it a versatile reagent in organic synthesis. This reactivity stems from the electrophilic character of the sulfonyl group, enabling PSF to participate in nucleophilic attack reactions with amines and phosphines under mild conditions, typically in solvents like dimethylformamide or methanol.
Enzyme Inhibition
Research indicates that PSF and its derivatives can act as inhibitors of several enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : PSF derivatives have been shown to selectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits for conditions such as pain and anxiety .
- Lipoprotein Lipase : Some sulfonyl fluoride compounds have demonstrated inhibitory effects on lipoprotein lipase, suggesting a role in lipid metabolism regulation .
Case Studies and Research Findings
- Synthesis and Reactivity : A study demonstrated the regio- and stereoselective synthesis of γ-aryl allylsulfonyl fluorides using PSF derivatives. The resulting compounds exhibited excellent yields and selectivity, indicating their potential utility in further biological applications .
- Inhibitory Effects : A detailed analysis highlighted that certain sulfonyl fluorides derived from PSF showed significant inhibition of FAAH with low off-target effects. This selectivity was attributed to the structural properties of the compounds, which allowed them to fit well within the active site of FAAH .
- Molecular Interaction Studies : Molecular docking studies have been employed to understand the binding interactions between PSF derivatives and their target enzymes. These studies provide insights into how modifications to the PSF structure can enhance binding affinity and selectivity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C3H5FO2S |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
prop-2-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2 |
InChI Key |
VCUZYBBQJRJJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)(=O)F |
Origin of Product |
United States |
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